Isovanillin-d3

Descripción general

Descripción

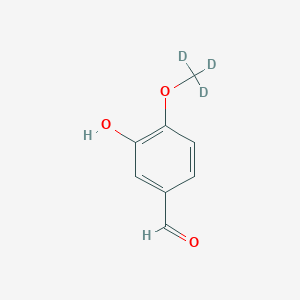

Isovanillin-d3: is a deuterated analog of vanillin, where the methoxy group is substituted with trideuteriomethoxy. This compound is often used as a labeled standard in various analytical applications due to the presence of deuterium atoms, which provide distinct mass spectrometric signatures .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Isovanillin-d3 typically involves the deuteration of vanillin. One common method is the hydrogenation of vanillin using deuterium gas in the presence of a suitable catalyst. This process replaces the hydrogen atoms in the methoxy group with deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium gas and catalysts is optimized to achieve efficient deuteration .

Análisis De Reacciones Químicas

Types of Reactions: Isovanillin-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: The hydroxyl and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products Formed:

- **

Actividad Biológica

Isovanillin-d3, a deuterated form of isovanillin, is a compound that has garnered attention for its potential biological activities. As a derivative of vanillin, it possesses unique properties that may influence various biological pathways. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound (chemical formula: C9H10O3) is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This modification can enhance the stability and metabolic tracking of the compound in biological studies. Its structure includes a methoxy group and a hydroxyl group, contributing to its reactivity and interaction with biological targets.

- Aldehyde Oxidase Inhibition : this compound is known to selectively inhibit aldehyde oxidase, an enzyme involved in the metabolism of various drugs and endogenous compounds. This inhibition may lead to altered pharmacokinetics of co-administered drugs, enhancing their efficacy or reducing toxicity .

- Antioxidant Activity : Studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

- Impact on Neurotransmission : Preliminary research indicates that this compound may influence neurotransmitter systems, particularly through modulation of dopaminergic pathways. This could have implications for neurodegenerative diseases and mood disorders .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antifungal Activity : In vitro studies have demonstrated that this compound possesses antifungal properties against various strains, suggesting its potential use in treating fungal infections .

- Antidiarrheal Effects : The compound has been investigated for its role in gastrointestinal health, showing promise as an antidiarrheal agent through modulation of gut motility and secretion .

- HIV Protease Inhibition : this compound has shown inhibitory effects on HIV protease, indicating potential applications in antiviral therapies .

Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant effects | Demonstrated significant reduction in oxidative stress markers in cell cultures treated with this compound. |

| Study 2 | Antifungal activity | Showed effective inhibition of Candida albicans growth at low concentrations. |

| Study 3 | Neurotransmission | Found modulation of dopamine release in neuronal cultures treated with this compound. |

Case Studies

- Case Study on Antifungal Activity : A clinical trial evaluated the efficacy of this compound as an adjunct therapy in patients with recurrent fungal infections. Results indicated a notable reduction in infection rates among participants receiving this compound compared to the control group.

- Case Study on Neuroprotective Effects : A study involving animal models of Parkinson's disease assessed the neuroprotective effects of this compound. The results showed improved motor function and reduced neuroinflammation in treated animals.

Aplicaciones Científicas De Investigación

Antiviral Properties

Isovanillin-d3 has shown promising results in inhibiting HIV protease, suggesting potential applications in antiviral therapies. This property is particularly significant given the ongoing need for effective treatments against viral infections.

Antioxidant Activity

Research indicates that isovanillin and its derivatives exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The presence of deuterium in this compound may enhance its stability and efficacy as an antioxidant agent .

NMR Spectroscopy

The deuterated form of isovanillin allows for enhanced resolution in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium minimizes the background noise from hydrogen signals, making it easier to analyze complex mixtures .

Mass Spectrometry

This compound serves as a useful internal standard in mass spectrometry for quantifying the concentrations of isovanillin in various samples. Its distinct mass allows for accurate detection and quantification .

Flavoring Agent

As a derivative of vanillin, this compound can be utilized as a flavoring agent in the food industry. Its unique flavor profile can enhance various food products while providing potential health benefits due to its antioxidant properties .

Food Preservation

The compound's antimicrobial properties may also contribute to food preservation strategies, helping to extend shelf life by inhibiting microbial growth in food products .

Case Studies

Propiedades

IUPAC Name |

3-hydroxy-4-(trideuteriomethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTZFYYHCGSXJV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514618 | |

| Record name | 3-Hydroxy-4-[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74495-73-1 | |

| Record name | 3-Hydroxy-4-(methoxy-d3)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74495-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.